molecular formula C11H22N2O3 B13189216 Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13189216
M. Wt: 230.30 g/mol
InChI Key: ZRKVAZQFNYPUBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropyl chain, and a hydroxyazetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminopropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the aminopropyl group may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (1-aminopropan-2-yl)carbamate

Uniqueness

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate (commonly referred to as TBAPHC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of TBAPHC, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Synthesis and Characterization

The synthesis of TBAPHC typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminopropan-2-yl derivatives. This reaction is generally conducted under basic conditions using solvents like tetrahydrofuran or dimethylformamide. The process may utilize sodium hydride or potassium carbonate as bases, and the reaction is performed at room temperature or slightly elevated temperatures to optimize yield and purity .

Table 1: Synthesis Conditions

Reagent Condition
Tert-butyl 3-hydroxyazetidine-1-carboxylateReactant
1-Aminopropan-2-yl derivativeReactant
Sodium Hydride or Potassium CarbonateBase
Tetrahydrofuran or DimethylformamideSolvent
Room Temperature / Elevated TemperatureReaction Condition

Antimicrobial Properties

TBAPHC has been investigated for its antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using methods such as agar diffusion, revealing significant inhibition zones indicating its potential as an antimicrobial agent .

Anticancer Potential

Research into the anticancer properties of TBAPHC has shown promising results. The compound exhibits cytotoxic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that TBAPHC may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of TBAPHC can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups facilitate binding interactions that can lead to inhibition or modulation of enzymatic activity. For instance, TBAPHC has been shown to inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study published in Bionatura, TBAPHC was tested against multiple bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

A recent investigation explored the effects of TBAPHC on human cancer cell lines. The findings revealed that treatment with TBAPHC resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity across several tested lines .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3

InChI Key

ZRKVAZQFNYPUBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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